molecular formula C23H20BrN3O3 B11109188 3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate

3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate

Cat. No.: B11109188
M. Wt: 466.3 g/mol
InChI Key: CXPCDUNOUNDEKJ-VULFUBBASA-N
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Description

3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate: is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate typically involves multiple steps:

  • Formation of the Hydrazone Intermediate

      Starting Materials: 4-Toluidine and 2-(4-Toluidino)acetyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

      Product: 2-(4-Toluidino)acetyl hydrazone.

  • Condensation Reaction

      Starting Materials: 2-(4-Toluidino)acetyl hydrazone and 3-formylphenyl 2-bromobenzoate.

      Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol under reflux conditions.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Use of Catalysts: To increase reaction rates and selectivity.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

    Scale-Up Considerations: Ensuring that the reactions are scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in acidic or basic medium.

      Products: Oxidized derivatives of the compound, potentially altering the aromatic rings or the hydrazone moiety.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in an inert atmosphere to prevent oxidation.

      Products: Reduced forms of the compound, possibly affecting the ester or hydrazone groups.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

      Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the study of enzyme mechanisms or protein interactions.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

    Bromine Substitution: The presence of the bromine atom can influence the compound’s reactivity and interactions, making it unique compared to its chlorine or fluorine analogs.

    Hydrazone Functionality: The hydrazone group provides specific reactivity that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

[3-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H20BrN3O3/c1-16-9-11-18(12-10-16)25-15-22(28)27-26-14-17-5-4-6-19(13-17)30-23(29)20-7-2-3-8-21(20)24/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+

InChI Key

CXPCDUNOUNDEKJ-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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